diethyl [(chlorosulfonyl)methyl]phosphonate
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Overview
Description
Diethyl [(chlorosulfonyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C6H14ClO5PS. It is characterized by the presence of a phosphonate group bonded to a chlorosulfonylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(chlorosulfonyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with chlorosulfonylmethane under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(chlorosulfonyl)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonamidates, while oxidation reactions can produce sulfonyl phosphonates .
Scientific Research Applications
Diethyl [(chlorosulfonyl)methyl]phosphonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in studies involving enzyme inhibition and protein modification.
Industrial Chemistry: It serves as an intermediate in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which diethyl [(chlorosulfonyl)methyl]phosphonate exerts its effects involves the interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of enzymes, thereby blocking their activity. The pathways involved in these interactions are often studied using advanced techniques such as molecular docking and spectroscopy .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(methylsulfonyl)methyl]phosphonate
- Diethyl [(phenylsulfonyl)methyl]phosphonate
- Diethyl [(methanesulfonyl)methyl]phosphonate
Uniqueness
Diethyl [(chlorosulfonyl)methyl]phosphonate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications where selective reactivity is required .
Properties
CAS No. |
2751615-93-5 |
---|---|
Molecular Formula |
C5H12ClO5PS |
Molecular Weight |
250.6 |
Purity |
95 |
Origin of Product |
United States |
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